molecular formula C25H20N4O5S2 B2998089 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 361480-38-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2998089
CAS No.: 361480-38-8
M. Wt: 520.58
InChI Key: ZWFNHRXHSZBWOE-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a structurally complex sulfonamide-benzamide hybrid featuring a 3,4-dihydroquinoline moiety linked via a sulfonyl group to a benzamide scaffold. The compound is further substituted at the thiazole ring with a 3-nitrophenyl group, which enhances its electronic and steric properties.

  • Sulfonylation: Coupling of 3,4-dihydroquinoline with a benzamide sulfonyl chloride intermediate .
  • Thiazole Formation: Condensation of a 3-nitrobenzaldehyde derivative with thiourea or thioamide precursors to form the 4-(3-nitrophenyl)thiazol-2-amine core .
  • Amide Bond Formation: Reaction of the sulfonyl chloride intermediate with the thiazole-2-amine group under basic conditions .

Key structural features include:

  • The sulfonyl bridge, enhancing molecular rigidity and hydrogen-bonding capacity.
  • The 3-nitrophenyl-thiazole moiety, which introduces electron-withdrawing effects and may influence redox properties or target binding .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S2/c30-24(27-25-26-22(16-35-25)19-6-3-8-20(15-19)29(31)32)18-10-12-21(13-11-18)36(33,34)28-14-4-7-17-5-1-2-9-23(17)28/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNHRXHSZBWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves multiple steps:

  • Formation of the thiazole ring: : This is typically achieved by reacting a suitable nitrile with a thioamide under acidic conditions.

  • Synthesis of the quinoline derivative: : This involves the reduction of a quinoline precursor to form 3,4-dihydroquinoline, followed by sulfonylation.

  • Coupling of the thiazole and quinoline derivatives: : This step involves the formation of an amide bond between the thiazole derivative and the benzamide.

Industrial Production Methods

The industrial production of this compound may involve the optimization of each step to ensure high yield and purity. This can include the use of advanced catalysts, control of reaction parameters like temperature and pH, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline and thiazole moieties.

  • Reduction: : The nitrophenyl group can be reduced to an amino group under suitable conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed from These Reactions

  • Oxidation: : Formation of oxo-quinoline derivatives.

  • Reduction: : Conversion of the nitrophenyl group to an aminophenyl group.

  • Substitution: : Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, it may exhibit interesting activities such as enzyme inhibition or receptor modulation, making it a candidate for further biological testing.

Medicine

In medicinal chemistry, derivatives of benzamide have been explored for their potential in treating various conditions, including cancer, due to their potential to interfere with biological pathways.

Industry

Industrially, it could be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide functionalities can participate in hydrogen bonding and other interactions that modulate biological activity.

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-benzamide derivatives with diverse biological and physicochemical profiles. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Notable Properties Reference
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (Target) 3,4-dihydroquinoline, 3-nitrophenyl-thiazole C₂₅H₂₀N₄O₅S₂ High lipophilicity (logP ~4.2); nitro group may confer redox activity.
4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide Dimethylsulfamoyl, 3-nitrophenyl-thiazole C₁₈H₁₇N₅O₅S₂ Reduced steric bulk vs. dihydroquinoline; enhanced solubility (logP ~3.1).
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl-thiazole C₂₀H₂₁N₅O₅S₂ Para-nitro substitution alters electronic distribution; logP ~3.3.
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide Isoquinoline, ethoxy-ethylbenzothiazole C₂₈H₂₆N₄O₄S₂ Increased rigidity from isoquinoline; ethoxy group improves metabolic stability.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide Thiophene-oxadiazole C₂₄H₂₀N₄O₄S₃ Oxadiazole replaces thiazole; thiophene enhances π-conjugation.

Key Observations :

  • Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., target, ) exhibit stronger hydrogen-bonding capacity compared to oxadiazole derivatives (e.g., ), which may influence target selectivity.
  • Nitro Position: The meta-nitro group in the target compound vs.
Spectral and Physicochemical Data
  • IR Spectroscopy : The target compound’s sulfonyl group exhibits νS=O stretches at ~1150–1250 cm⁻¹, while the benzamide C=O appears at ~1660–1680 cm⁻¹, consistent with related sulfonamides .
  • NMR : The 3-nitrophenyl-thiazole moiety shows characteristic aromatic proton signals at δ 7.5–8.5 ppm (1H-NMR) and carbons at δ 120–150 ppm (13C-NMR), as seen in .
  • Solubility: The dihydroquinoline group increases logP (~4.2) compared to dimethylsulfamoyl analogues (~3.1), suggesting reduced aqueous solubility .

Biological Activity

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and features a complex structure that includes a quinoline ring system, a sulfonyl group, and a benzamide moiety. Its molecular formula is C25H22N4O5S3C_{25}H_{22}N_{4}O_{5}S_{3} with a molecular weight of 554.65 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of 3,4-Dihydroquinoline: This is achieved through the reduction of quinoline using reducing agents like sodium borohydride.
  • Sulfonylation: The resultant 3,4-dihydroquinoline undergoes sulfonylation with a sulfonyl chloride derivative in the presence of a base.
  • Coupling with Benzamide: The sulfonylated intermediate is coupled with N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide using coupling reagents .

Antiviral Activity

Research suggests that compounds related to 3,4-dihydroquinoline derivatives exhibit significant antiviral properties. For example, similar compounds have shown inhibitory effects against MERS-CoV with IC₅₀ values in the nanomolar range. Although specific data for this compound is limited, its structural similarities imply potential antiviral activity against various viral targets .

Anticancer Properties

Benzamide derivatives have been extensively studied for their anticancer effects. Modifications in the benzamide structure can enhance activity against diverse cancer cell lines. For instance, compounds incorporating sulfonamide groups have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. A study highlighted that certain quinoline-sulfonamide derivatives exhibited strong inhibitory effects on tumor cell lines, including drug-resistant ones .

Case Study: Tubulin Polymerization Inhibition

A recent study focused on novel quinoline-sulfonamide derivatives found that one compound exhibited an IC₅₀ of 1.34 μM against HeLa cells and inhibited tubulin polymerization with an IC₅₀ of 6.74 μM. This suggests that modifications to the quinoline structure can lead to significant anticancer activity .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
  • DNA Interaction: The quinoline ring may intercalate with DNA or interact with other biomolecules, affecting their stability and function .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-((3,4-Dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamideIsoquinoline instead of quinolineAnticancer
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)anilineAniline moiety instead of benzamideAntiviral

This compound's unique combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds .

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